ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE
Description
Ethyl 4-(2,6-dichlorobenzamido)benzoate is an ethyl ester derivative featuring a benzoate backbone substituted at the 4-position with a 2,6-dichlorobenzamido group. This structural motif combines a lipophilic dichlorinated aromatic ring with a benzamide linkage, which may confer unique physicochemical and biological properties. Potential applications include agrochemical or pharmaceutical uses, given the prevalence of chlorinated aromatic compounds in pesticides (e.g., chlorobenzilate ) and bioactive molecules (e.g., pyridazinyl-substituted benzoates ).
Properties
IUPAC Name |
ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKBAHOCNQEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The resulting ethyl 4-aminobenzoate is then reacted with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorine atoms on the benzamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(2,6-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Pharmaceutical Chemistry
Ethyl 4-(2,6-dichlorobenzamido)benzoate shares a benzoate ester framework with compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) . Key differences lie in the substituents:
| Compound | Substituent | Key Features |
|---|---|---|
| This compound | 2,6-Dichlorobenzamido | Electron-withdrawing Cl atoms; potential steric hindrance and lipophilicity |
| I-6230 | Pyridazinyl-phenethylamino | Heterocyclic moiety; H-bonding capacity for target interaction |
| I-6273 | Methylisoxazolyl-phenethylamino | Bioisostere for metabolic stability; polar functional groups |
Research Findings :
Functional Group Comparison in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements , provides insights into how substituents influence reactivity:
Research Findings :
- The dimethylamino group in ethyl 4-(dimethylamino)benzoate accelerates polymerization via electron donation, achieving >80% degree of conversion in resins .
- In contrast, the electron-withdrawing dichlorobenzamido group in the target compound may reduce reactivity in similar systems but improve thermal stability due to aromatic rigidity.
Agrochemical Analogs
Chlorobenzilate (ethyl 4,4'-dichlorobenzilate), a miticide , highlights the role of chlorinated benzoate esters:
Research Findings :
- The 2,6-dichloro configuration in the target compound may reduce photodegradation compared to 4,4'-dichloro analogs, extending environmental half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
